molecular formula C8H6O2S B189451 Benzo[b]thiophene 1,1-dioxide CAS No. 825-44-5

Benzo[b]thiophene 1,1-dioxide

Cat. No. B189451
CAS RN: 825-44-5
M. Wt: 166.2 g/mol
InChI Key: FRJNKYGTHPUSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene 1,1-dioxide is an organic compound with the linear formula C8H6O2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of benzothiophene motifs, including Benzo[b]thiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene 1,1-dioxide can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving Benzo[b]thiophene 1,1-dioxide are primarily centered around its synthesis. The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of a quaternary spirocyclization intermediate . This intermediate is formed by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

Scientific Research Applications

Inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE)

Benzo[b]thiophene 1,1-dioxide derivatives have been utilized as inhibitors for TACE, which is significant in the regulation of inflammatory processes. TACE inhibitors can potentially be used in the treatment of various diseases, including rheumatoid arthritis and cancer .

Antidiabetic Agents

Some derivatives of Benzo[b]thiophene 1,1-dioxide have shown potential as antidiabetic agents. These compounds could play a role in the development of new treatments for diabetes by targeting specific pathways involved in glucose metabolism .

HIF-2α Inhibitors

These compounds are also being explored for their role as inhibitors of Hypoxia-inducible factor 2-alpha (HIF-2α), which is involved in the body’s response to low oxygen levels and has implications in cancer progression .

Selective Estrogen Receptor Modulators

Benzo[b]thiophene scaffolds, such as 2,3-dihydroraloxifene, have been studied for their activity as selective estrogen receptor modulators (SERMs). These compounds could be beneficial in treating conditions like osteoporosis and breast cancer .

HIV-1 Reverse Transcriptase Inhibitors

There is potential for Benzo[b]thiophene 1,1-dioxide derivatives to act as inhibitors for HIV-1 reverse transcriptase, which could lead to new approaches in HIV treatment .

Organic Synthesis Intermediates

These compounds serve as important intermediates in organic synthesis, enabling the creation of various biologically active molecules through different synthetic pathways .

Synthesis of Heterocyclic Systems

Benzo[b]thiophen-3(2H)-one 1,1-dioxide has been used to synthesize new heterocyclic systems like 3H,2′H-spiro [benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], which could have various applications in medicinal chemistry .

STAT3 Inhibitors

Derivatives are being evaluated for their effectiveness as potent STAT3 inhibitors. STAT3 is a signaling molecule that plays a crucial role in cell growth and survival, and its inhibition could be key in treating certain cancers .

Future Directions

The synthesis of Benzo[b]thiophene 1,1-dioxide and similar compounds has diverse applications in medicinal chemistry and materials science . Future research may focus on developing novel and green methods for such functional benzothiophene derivatives . The compatibility of drug molecules showcased the potential application of the protocols .

properties

IUPAC Name

1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJNKYGTHPUSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231796
Record name Benzo(b)thiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene 1,1-dioxide

CAS RN

825-44-5
Record name Benzothiophene 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)thiophene 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]thiophene 1,1-dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(b)thiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzo(b)thiophene 1,1-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHF9X2MG7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution (120 mL) of 1-benzothiophene (11.2 g) in tetrahydrofuran was added m-chloroperbenzoic acid (70% containing, 43.1 g) at 0° C. and the mixture was stirred at the same temperature for 1 hr, further stirred at room temperature for 1 hr. An aqueous sodium thiosulfate solution (50 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with 1 mol/L aqueous sodium hydroxide solution, saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give the title compound as a white solid (yield 10.3 g, 74%).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 40 grams of thianaphthene (Aldrich Chemical Co.), acetic acid (240 ml) and 30% hydrogen peroxide (180 ml) was heated at reflux for 15 minutes. This solution was added to water (800 ml), cooled and filtered to give thianaphthene-1,1-dioxide, m.p.--142°-143° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophene 1,1-dioxide
Reactant of Route 2
Benzo[b]thiophene 1,1-dioxide
Reactant of Route 3
Benzo[b]thiophene 1,1-dioxide
Reactant of Route 4
Benzo[b]thiophene 1,1-dioxide
Reactant of Route 5
Benzo[b]thiophene 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzo[b]thiophene 1,1-dioxide

Q & A

Q1: What is the molecular formula and weight of benzo[b]thiophene 1,1-dioxide?

A1: The molecular formula of benzo[b]thiophene 1,1-dioxide is C8H6O2S, and its molecular weight is 166.20 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, the ultraviolet and visible absorption spectra of azo dyes containing benzo[b]thiophene 1,1-dioxide have been investigated. The position of the absorption bands is influenced by the type of moieties attached to the azo center. []

Q3: How can benzo[b]thiophene 1,1-dioxides be synthesized?

A3: Several synthetic routes have been developed, including:

  • Copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids with DABSO: This method efficiently introduces a sulfonyl group and facilitates intramolecular cyclization to form the benzo[b]thiophene 1,1-dioxide core. []
  • Tf2O/2-Chloropyridine-Triggered Synthesis from Sulfonium α-Acyl Sulfonylmethylides: This tandem reaction involves activation, electrophilic addition, and a 1,2-sulfonyl shift via spirocyclic intermediates. []
  • Palladium-Catalyzed Coupling of 2-Iodothiophenol with Phenylacetylene: This Sonogashira-type cross-coupling reaction allows for the introduction of various substituents at the 2-position. []
  • Dimerization of thiophene 1,1-dioxides: This method has been employed to prepare benzo[b]thiophene 1,1-dioxides through dimerization reactions. []

Q4: Can benzo[b]thiophene 1,1-dioxide undergo cycloaddition reactions?

A4: Yes, benzo[b]thiophene 1,1-dioxide acts as a dipolarophile in 1,3-dipolar cycloaddition reactions.

  • It reacts with azomethine ylides to form tricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives. This reaction, catalyzed by copper(I), proceeds with high diastereo- and enantioselectivity. []
  • It can also participate in multicomponent 1,3-dipolar cycloadditions with isatin and sarcosine or L-proline, yielding spirooxindoles containing tri- and tetracyclic fused pyrrolo benzo[b]thiophene 1,1-dioxide derivatives. []

Q5: Are there any catalytic applications of benzo[b]thiophene 1,1-dioxide derivatives?

A5: While the provided research focuses on the synthesis and applications of benzo[b]thiophene 1,1-dioxide derivatives as target molecules, their potential as catalysts remains largely unexplored. Further research is needed to investigate their catalytic properties and potential applications.

Q6: Can chiral benzo[b]thiophene 1,1-dioxide derivatives be synthesized?

A6: Yes, asymmetric hydrogenation has proven successful in synthesizing chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides.

  • Rhodium catalysts with chiral diene ligands efficiently facilitate the enantioselective addition of hydrogen to benzo[b]thiophene 1,1-dioxides. This reaction is tolerant to various substituents and yields products with high enantiomeric excess. [, ]
  • Nickel catalysts have also shown promise in the asymmetric hydrogenation of these compounds. []
  • Iridium complexes with chiral pyridyl phosphinite ligands provide access to highly enantiomerically enriched sulfones with substituents at the 2- and 3-position. []

Q7: What are the potential biological activities of benzo[b]thiophene 1,1-dioxide derivatives?

A7: Research suggests that benzo[b]thiophene 1,1-dioxide derivatives possess various biological activities:

  • STAT3 inhibition: 2-Carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, making them potential candidates for cancer therapy. [, ]
  • Antifungal activity: Some benzo[b]thiophene 1,1-dioxide derivatives have shown antifungal activity by targeting the enzyme IMPDH, but their development is challenged by PAINS profiles. []
  • Carbonic anhydrase inhibition: Benzo[b]thiophene 1,1-dioxide sulfonamides have demonstrated inhibitory activity against cytosolic/tumor-associated carbonic anhydrase isozymes. []
  • Cytotoxic activity: Lipophilic sulfonamide derivatives of benzo[b]thiophene 1,1-dioxide have been investigated for their cytotoxic activity. []

Q8: How does the structure of benzo[b]thiophene 1,1-dioxide affect its biological activity?

A8: Structure-activity relationship (SAR) studies have revealed that modifications to the benzo[b]thiophene 1,1-dioxide scaffold can significantly impact its biological activity.

  • Substituents at the 2- and 3-positions: These substitutions influence both the potency and selectivity of the compounds towards specific targets. For example, in STAT3 inhibitors, incorporating basic flexible groups through amide bond linkage at the 2-position enhanced antiproliferative potency. []
  • Nature of the heterocyclic ring: Replacing the sulfamoyl group with a methylsulfonyl group in certain derivatives did not alter the diuretic pattern but led to decreased potency. []
  • QSAR models: Quantitative structure-activity relationship (QSAR) studies using genetic function algorithms (GFA) and molecular field analysis (MFA) have provided insights into the structural features essential for inhibiting HCV NS5B polymerase. These models guide the design of more potent analogs. []

Q9: Does benzo[b]thiophene 1,1-dioxide exhibit any interesting material properties?

A9: Yes, benzo[b]thiophene 1,1-dioxide derivatives display intriguing photophysical properties, making them attractive for various applications.

  • Photochromism: Diarylethenes incorporating benzo[b]thiophene 1,1-dioxide units exhibit photochromic behavior, changing color upon irradiation with light. Substituents on the thiophene rings significantly influence the absorption wavelength, cyclization quantum yield, and thermal stability of the ring-closed isomer. [, ]
  • Fluorescence: Certain 2-methylthiobenzo[b]thiophene 1,1-dioxides exhibit fluorescence in both solution and the solid state. [] Furthermore, benzo[b]thiophene 1,1-dioxide derivatives have been incorporated into macrocages to study the effect of steric hindrance on intramolecular charge transfer (ICT) fluorescence. [] This understanding is crucial for developing efficient sensor molecules.
  • Aggregation-induced emission (AIE): Benzo[b]thiophene 1,1-dioxide derivatives have been employed as building blocks for AIE-active materials. [, ] These materials exhibit enhanced fluorescence in the aggregated state, making them promising for applications in organic light-emitting diodes (OLEDs) and bioimaging.

Q10: How do crystal packing and structural rugosity influence the properties of benzo[b]thiophene 1,1-dioxide derivatives?

A10: Crystal packing and structural rugosity play crucial roles in determining the solid-state properties of these compounds.

  • Polymorphism: Different crystal packing arrangements (polymorphs) can lead to variations in properties such as melting point, solubility, and bioavailability. Research suggests that combining structural comparisons and rugosity modeling can aid in identifying potential polymorphs for benzo[b]thiophene 1,1-dioxide derivatives. []
  • Photodimerization: The arrangement of molecules within the crystal lattice can influence their ability to undergo photodimerization. This process can be exploited to controllably activate solid-state fluorescence in specific benzo[b]thiophene 1,1-dioxide derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.